Thiadiazolidinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12BrN3OS |
|---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
1-(4-bromophenyl)imino-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-3-one |
InChI |
InChI=1S/C12H12BrN3OS/c13-9-3-5-10(6-4-9)14-11-15-7-1-2-8-16(15)12(17)18-11/h3-6H,1-2,7-8H2 |
InChI Key |
UXHCYSLUHBOEGI-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=O)SC(=NC3=CC=C(C=C3)Br)N2C1 |
Canonical SMILES |
C1CCN2C(=O)SC(=NC3=CC=C(C=C3)Br)N2C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Thiadiazolidinone Derivatives
Classical and Contemporary Approaches to Thiadiazolidinone Ring Synthesis
The construction of the this compound ring system can be achieved through various cyclization and annulation strategies, employing readily available starting materials and diverse reaction conditions.
Direct cyclization reactions are fundamental to forming the this compound nucleus. These methods typically involve intramolecular bond formation or the reaction of bifunctional precursors. For instance, the cyclization of specific precursors under various reaction conditions has been reported to yield thiadiazolidinones researchgate.net. A notable method involves the reaction of amidoximes with 1,1′-thiocarbonyldiimidazole (TCDI), followed by treatment with Lewis acids such as silica (B1680970) gel or boron trifluoride diethyl etherate (BF₃·OEt₂), to afford 3-substituted 4,5-dihydro-5-oxo-1,2,4-thiadiazoles researchgate.net. These reactions often proceed via thioxocarbamate intermediates that rearrange and cyclize to the desired this compound products researchgate.net. Furthermore, benzamide (B126) oxime derivatives have been reacted with chlorocarbonylsulfenyl chloride in the presence of a base to yield 3-aryl-4,5-dihydro-1,2,4-thiadiazol-5-one derivatives researchgate.net. This compound derivatives have also been synthesized from isocyanates and isothiocyanates, forming the 1,2,4-thiadiazolidine-3,5-dione core nih.gov.
Heterocyclic annulation strategies involve the formation of the this compound ring by incorporating it into or onto existing ring systems, or by combining smaller molecular fragments. These approaches expand the diversity of accessible this compound structures. For example, strategies exist for the annulation of five-membered sulfur-nitrogen rings onto benzene (B151609) and other heterocyclic frameworks researchgate.net. Contemporary methods include electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, which efficiently constructs 3-substituted 5-amino-1,2,4-thiadiazoles researchgate.net. Additionally, copper-catalyzed aerobic oxidative annulation reactions involving 2-aminopyridine (B139424) or amidines with isothiocyanates provide a route to various 5-amino- or 5-imino-substituted 1,2,4-thiadiazoles through C-N and N-S bond formations researchgate.net.
Cyclization Reactions for this compound Core Formation
Strategies for Functionalization and Derivatization of the this compound Nucleus
Once the this compound core is established, a variety of functionalization strategies can be employed to introduce substituents, which are crucial for fine-tuning their physicochemical properties and biological activities.
The nitrogen atoms within the this compound ring are common sites for derivatization. N-alkylation and N-acylation reactions are widely used to introduce diverse functional groups. For instance, selective N-alkylation of N-(3-oxo-1,2,4-thiadiazolidin-5-ylidene)amide derivatives has been utilized google.com. Similarly, N-alkylation or N-acylation reactions performed on 5-amino-1,2,4-thiadiazole resins yield variously functionalized 1,2,4-thiadiazole (B1232254) resins, which can subsequently be cleaved to afford the desired substituted products researchgate.net. These reactions allow for the introduction of alkyl chains, aryl groups, or acyl moieties, significantly altering the molecule's polarity and interaction potential.
Functionalization at the carbon atoms of the this compound nucleus is also a key strategy in modifying the scaffold. Structure-activity relationship (SAR) studies have explored the impact of varying substituents at the C-2 and C-4 positions of the this compound ring nih.gov. Modifications to the peripheral substituents of established this compound derivatives, such as tideglusib, have been investigated to understand their influence on biological activity biomedres.us. These C-functionalization approaches can involve direct substitution reactions or indirect methods where pre-functionalized building blocks are incorporated during the ring synthesis.
The nature and position of substituents on the this compound ring profoundly influence both the ease of synthesis and the inherent reactivity of the molecule. For example, increasing the steric bulk of an N-2 substituent can sometimes lead to compounds with reduced potency, while specific substituents like a 2-(2-halogenoethyl) group have been shown to yield compounds with comparable activity to parent structures nih.gov. The presence of aromatic rings, such as naphthalene (B1677914) or benzene, has been identified as non-essential for certain inhibitory activities, suggesting that modifications to these peripheral groups can still yield active derivatives biomedres.us. Furthermore, electronic effects play a significant role; for instance, the attachment of electron-donating fluorine groups to a phenyl ring can enhance its activity by donating electrons, and fluorine's electronegativity can facilitate hydrogen bonding, contributing to remarkable potency tandfonline.com. The type of substituent, such as hydroxyl versus methoxyl groups at specific positions (e.g., R4 and R3), can also dictate the molecule's inhibitory activity, as observed in studies on tyrosinase inhibition mdpi.com. These SAR insights guide the rational design of new this compound derivatives with tailored properties.
C-Functionalization through Direct and Indirect Methods
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of thiadiazolidinones to minimize environmental impact and enhance sustainability mdpi.comacs.orgresearchgate.net. These approaches aim to reduce or eliminate the use and generation of hazardous substances, promote atom economy, and design for energy efficiency.
Key green chemistry strategies relevant to this compound synthesis include:
Solvent Reduction/Replacement: Minimizing the use of volatile organic compounds (VOCs) or replacing them with eco-friendly alternatives such as water, bio-based solvents, or ionic liquids mdpi.comorientjchem.org.
Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often employing grinding or ball-milling techniques, which can significantly reduce waste and simplify work-up procedures mdpi.com.
Energy Efficiency: Utilizing methods like microwave or ultrasonic irradiation to accelerate reaction rates and reduce energy consumption, often allowing for lower reaction temperatures mdpi.com.
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities, which inherently improves atom economy and reduces waste acs.org.
Catalytic Methods for Enhanced this compound Synthesis
Catalysis plays a pivotal role in advancing the synthesis of this compound derivatives, enabling milder reaction conditions, higher selectivity, and improved yields mdpi.comacs.orgresearchgate.net. Catalysts lower the activation energy of reactions, facilitating transformations that might otherwise require harsh conditions or prolonged reaction times mdpi.comresearchgate.net.
Recent research has highlighted the utility of various catalytic systems:
Nanoparticle Catalysts: Environmentally safe catalysts, such as palladium nanoparticles with diameters around 5 nanometers, have been employed to overcome the limitations of traditional hazardous catalysts in thiazolidinone synthesis orientjchem.org.
Lewis Acid Catalysis: Lewis acids, including ceric ammonium (B1175870) nitrate (B79036) (CAN), have been utilized as efficient catalysts for multi-component reactions leading to complex heterocyclic structures, including those related to thiadiazolidinones researchgate.net.
Solid Acid Catalysts: Heterogeneous catalysts like zeolites, such as H-MCM-22, have demonstrated efficacy in promoting condensation reactions for the synthesis of related heterocyclic systems, offering advantages in terms of recyclability and ease of separation nih.gov.
Catalytic Asymmetric Synthesis: For the preparation of chiral this compound derivatives, catalytic asymmetric methods are crucial. These employ chiral catalysts to control stereochemistry, leading to enantiomerically enriched products rsc.orgnobelprize.org. Research in this area focuses on developing highly selective organocatalysts and metal-based chiral catalysts rsc.org.
These catalytic approaches not only improve the efficiency of this compound synthesis but also align with the goals of green chemistry by reducing energy input and minimizing by-product formation acs.orgresearchgate.net.
Data Tables
To illustrate the synthetic methodologies, the following tables summarize key aspects of this compound derivative synthesis.
Table 1: Examples of this compound Derivative Synthesis
| Compound/Derivative Type | Key Reactants | Catalyst/Reagent | Conditions | Yield | Reference |
| 4-Thiazolidinone derivatives | 2-aminobenzothiazole (B30445) derivatives, ammonium thiocyanate (B1210189), aryl/heteroaryl aldehydes | Anhydrous sodium acetate | Varies (e.g., reflux) | Moderate | bsu.edu.egresearchgate.net |
| 5-(2-thiophen-arylidene)-4-thiazolidinone (Derivative 4a) | Derived from 2-aminobenzothiazole, thiourea, and 2-thiophenecarboxaldehyde | N-substituted benzothiazole (B30560) derivatives, SCN- | Cyclization and condensation steps | Moderate | bsu.edu.egresearchgate.net |
| 1,2,4-Thiadiazolidin-3,5-dione derivatives | Various precursors, e.g., involving substituted phenyl groups | Varies (e.g., K2CO3, acetonitrile) | Room temperature to reflux, specific reaction times | 52.6% - 84.3% | biomedres.us |
| Thiazolidinone synthesis | Aldehydes, anilines, mercaptoacetic acid | Palladium nanoparticles (5 nm) | Environmentally safe conditions | N/A | orientjchem.org |
| 1,5-Benzodiazepine derivatives | o-phenylenediamines (OPDA) and ketones | H-MCM-22 | Acetonitrile, room temperature, 1-3 h | Good-to-excellent | nih.gov |
| Pyridine-4-carboxamide derivatives | Indole derivatives, arenesulfonyl halides, pyridine-4-carboxamides | Ceric ammonium nitrate (CAN) | One-pot three-component condensation, ethanol:water (1:1) | High yield | researchgate.net |
Table 2: Comparison of Conventional vs. Green/Catalytic Approaches
| Feature | Conventional Methods | Green Chemistry Approaches | Catalytic Methods |
| Solvent Use | Often requires significant amounts of organic solvents | Minimizes or replaces hazardous organic solvents with eco-friendly alternatives mdpi.comorientjchem.org | Can be designed to use greener solvents or solvent-free conditions. |
| Reaction Conditions | Can involve harsh temperatures, pressures, or reagents | Aims for milder conditions, e.g., microwave, ultrasound, solvent-free mdpi.com | Catalysts lower activation energy, enabling milder temperatures and pressures, reducing energy consumption mdpi.comacs.org |
| Waste Generation | Higher potential for by-products and waste | Promotes atom economy and waste reduction acs.orgresearchgate.net | Catalysts improve selectivity and efficiency, leading to fewer by-products researchgate.net |
| Catalyst Use | May use stoichiometric reagents | Emphasizes catalytic approaches over stoichiometric ones acs.org | Utilizes specific catalysts (e.g., Pd nanoparticles orientjchem.org, CAN researchgate.net, zeolites nih.gov) to enhance reaction efficiency. |
| Selectivity | May be lower, leading to complex mixtures | Aims for higher selectivity through optimized conditions | Can achieve high chemo-, regio-, and stereoselectivity, especially in asymmetric synthesis rsc.orgnobelprize.orgrochester.edu |
Conclusion
Rational Design Principles for this compound Libraries
Rational drug design relies on a systematic approach to create libraries of compounds with optimized properties. For this compound libraries, this involves leveraging existing knowledge of target binding sites and employing computational tools. Principles include:
Scaffold Hopping and Hybridization: Designing new this compound derivatives by combining the core scaffold with other known pharmacophores or bioactive moieties to achieve multitarget activity or improved properties heraldopenaccess.usmdpi.com.
Combinatorial Chemistry and Library Design: Utilizing combinatorial synthesis to generate diverse sets of thiadiazolidinones with variations at key positions (e.g., C-2 and C-4 substituents) to explore a broad chemical space nih.govdrugdesign.org. The "similar property principle," which posits that structurally similar molecules share similar properties, guides the selection of substituents and scaffolds drugdesign.org.
Structure-Based Drug Design (SBDD): Employing 3D structural information of target proteins to guide the design of thiadiazolidinones that fit optimally into the binding pocket, often involving molecular docking simulations mdpi.comuclan.ac.uk.
Impact of Substituent Variation on Biological Activity Profiles
Modifying substituents on the this compound core significantly alters its biological activity. SAR studies have identified key structural features that enhance potency and selectivity.
Glycogen (B147801) Synthase Kinase 3 (GSK-3) Inhibition:
The 2,4-disubstituted this compound (TDZD) scaffold is recognized as a privileged structure for GSK-3 inhibition nih.govacs.orgacs.org.
C-2 Substituent: Bulky aromatic groups at the C-2 position are crucial for optimal interaction with GSK-3. Aromatic substituents with at least 10 aromatic carbons or electron-donating groups tend to increase inhibitory activity. Linking the aromatic moiety directly to the nitrogen atom of the TDZD ring is also beneficial, with phenyloxyphenyl and alpha-naphthyl groups showing particularly good results google.comgoogle.com.
C-4 Substituent: Benzyl-like structures at the C-4 position have demonstrated effectiveness in GSK-3 inhibition google.comgoogle.com.
Heterocyclic Core: The presence of the thiocarbonyl group within the this compound ring is essential for activity, as its replacement with a carbonyl group is detrimental acs.org.
SARS-CoV-2 Main Protease (MPro) Inhibition:
A this compound derivative, CCG-50014, was identified as an inhibitor of SARS-CoV-2 MPro with an IC50 value of 1.39 ± 0.22 μM nih.govresearchgate.net.
Interactions: The compound forms covalent bonds with the catalytic residue C145 and establishes hydrogen bonds with key residues like H163 and H41. Pi-hydrogen bonding interactions with E166 and pi-pi stacking with H41 also contribute to binding stability nih.govresearchgate.net. The 4-fluorophenyl ring of CCG-50014 appears to be stable in the binding pocket, stabilizing neighboring residues through various interactions nih.gov.
Regulator of G-protein Signaling (RGS) Protein Inhibition:
Thiadiazolidinones (TDZDs) inhibit RGS proteins by covalently modifying cysteine residues nih.govresearchgate.net.
CCG-50014 demonstrated potent inhibition of RGS4 with an IC50 of 81 nM, while showing less potency against RGS19 (1.1 μM) and RGS8 (1.8 μM) researchgate.net.
Dynamics and Specificity: TDZD compounds with aromatic functional groups perturb the RGS4 structure more significantly than those with aliphatic groups. The presence of buried cysteines, which are not always exposed to the solvent in crystal structures, suggests that protein flexibility plays a role in TDZD access and binding nih.govresearchgate.net.
Other Biological Activities:
Antimicrobial Activity: A this compound analog, L2-401, showed selective antimicrobial activity against Gram-positive bacteria and fungi, with MICs against S. aureus ranging from 12.5 to 25 μg/mL and IC50 values against S. aureus alanine (B10760859) racemase (Alr) between 0.36 and 6.4 μM nih.gov.
Acetylcholinesterase (AChE) Inhibition: In thiazole-derived thiazolidinone-based chalcones, SAR studies indicated that para-substituted fluorine and hydroxyl groups on the phenyl ring enhanced AChE inhibitory activity compared to unsubstituted or ortho-substituted analogs tandfonline.com. Electron-donating groups generally improved activity, while electron-withdrawing groups diminished it tandfonline.com.
Aldose Reductase (AR) Inhibition: Benzothiazole-tethered thiazolidine-2,4-diones showed potent AR inhibition, with compound 8b exhibiting an IC50 of 0.16 μM, comparable to the reference drug Epalrestat nih.gov. The presence of a nitro group on the phenacyl moiety also significantly impacted AR inhibition nih.gov.
Mechanistic Investigations of Thiadiazolidinone Mediated Biological Processes in Vitro and Molecular Focus
Molecular Targets and Binding Interactions of Thiadiazolidinone Compounds
Thiadiazolidinones interact with various molecular targets, influencing their activity through specific binding dynamics. These interactions are crucial for understanding their downstream biological effects.
This compound compounds have been identified as modulators of several key enzymes. Notably, they have shown inhibitory activity against Glycogen (B147801) Synthase Kinase-3 beta (GSK-3β) and the main protease (MPro) of SARS-CoV-2.
GSK-3β: Thiadiazolidinones (TDZDs) have been characterized as ATP-noncompetitive inhibitors of GSK-3β acs.org. Structure-activity relationship (SAR) studies have highlighted the this compound scaffold as privileged for selective GSK-3β inhibition. CoMFA analysis suggests that molecular electrostatic field interactions are critical for the binding of TDZDs to GSK-3β, with initial mapping studies indicating potentially two binding modes acs.org. In some contexts, compounds like rosiglitazone, a PPARγ agonist with a thiazolidinedione structure, have been shown to activate GSK-3β, which in turn inhibits other pathways nih.gov. This activation is mediated by the phosphorylation of GSK-3β at Ser-9, a process that can be influenced by upstream signaling cascades like ERK plos.org.
MPro (SARS-CoV-2 Main Protease): A this compound derivative, CCG-50014, has demonstrated potent inhibition of the SARS-CoV-2 main protease (MPro) with an IC50 value of 1.39 ± 0.22 μM nih.govnih.govresearchgate.net. This compound is proposed to act as a covalent inhibitor, binding to Cys145 in the active center and disrupting MPro's dynamics nih.govnih.gov. Computational studies, including docking and molecular dynamics simulations, have further elucidated the molecular interactions underlying this inhibition, revealing stabilization of key active site residues like M49, H164, E166, P168, and Q189 by the inhibitor nih.gov.
Other Enzymes: While specific details are less prominent in the provided search results for RGS and COX, the general literature indicates that this compound derivatives are explored for their enzymatic inhibitory properties. For instance, TDZD derivatives are known to covalently modify cysteine residues of Regulator of G-protein signaling (RGS) proteins unh.edu.
Thiadiazolidinones, particularly thiazolidinediones (TZDs), are well-known modulators of nuclear receptors, most notably Peroxisome Proliferator-Activated Receptor gamma (PPARγ) scripps.edufrontiersin.orgnih.gov.
PPARγ: PPARγ is a nuclear receptor critical for regulating lipid and glucose metabolism, and it is a primary target for antidiabetic agents like thiazolidinediones scripps.edufrontiersin.orgnih.gov. Ligand binding to PPARγ is not a static process; it involves complex dynamic transitions where both the ligand and the receptor can change conformation nih.govresearchgate.net. Studies using Nuclear Magnetic Resonance (NMR) and hydrogen-deuterium exchange have revealed that PPARγ modulators can sample multiple binding modes, leading to different receptor conformations nih.govresearchgate.net. The way a ligand interacts with the PPARγ binding site can influence the stabilization of specific receptor regions, affecting the graded agonist response and downstream signaling scripps.edunih.govresearchgate.net. For example, full agonists stabilize the helix 12 area, crucial for full agonist activity, while partial agonists may stabilize other regions, leading to unique changes in binding domain dynamics scripps.edu.
Thiadiazolidinones can also influence biological processes by modulating protein-protein interactions (PPIs) unh.edunih.govnih.govmdpi.comrsc.org. While specific this compound examples directly targeting PPIs are not detailed, the general principle applies. PPIs are fundamental to most biological processes, and their modulation is a growing area of drug discovery for various diseases nih.govrsc.org. Compounds can modulate PPIs by directly binding to the interaction interface (orthosteric modulation) or by binding to an allosteric site, inducing conformational changes that affect the interaction affinity nih.gov. For instance, 14-3-3 proteins, known "hub" proteins that interact with hundreds of partners, are targets for pharmacological intervention, with compounds acting as either inhibitors or stabilizers of their PPIs mdpi.com. This compound derivatives are known to covalently modify cysteine residues in proteins like RGS proteins, which could indirectly impact PPIs involving these proteins unh.edu.
Receptor Modulation and Ligand-Receptor Dynamics (e.g., PPARγ)
Cellular Pathway Perturbations by this compound Derivatives (In Vitro Cell Line Studies)
This compound derivatives have been investigated for their ability to perturb various cellular pathways in in vitro cell line studies, leading to significant biological outcomes.
Thiadiazolidinones can influence key signal transduction pathways, including the MAPK pathway and the NF-κB pathway.
ERK/p90RSK Pathway: The this compound compound TDZD-8 has been shown to activate the extracellular signal-regulated kinase (ERK) pathway in glioma cells plos.org. This activation leads to increased phosphorylation of p90 ribosomal S6 kinase (p90RSK), which in turn phosphorylates and inactivates GSK-3β plos.org. This cascade of events contributes to the observed anti-proliferative and pro-apoptotic effects of TDZD-8 in these cells plos.org. The p90RSK itself is a downstream effector of the MAPK pathway, regulating processes such as cell proliferation and survival nih.govwaocp.org.
NF-κB Pathway: TDZD-8 has also been observed to inhibit Nuclear Factor-kappa B (NF-κB) activity in glioma cells plos.org. Inhibition of NF-κB is often associated with reduced inflammation and can contribute to anti-cancer effects. Furthermore, rosiglitazone, a TZD, has been shown to inhibit NF-κB DNA binding activity, a mechanism dependent on GSK-3β activation, thereby suppressing the activation of MMP-9 nih.gov.
Other Pathways: Research indicates that various signal transduction pathways, including PI3K-AKT-mTOR, MAPK, and JAK-STAT, are involved in cell growth, differentiation, and survival biorxiv.org. While direct modulation of all these by thiadiazolidinones isn't explicitly detailed in the provided snippets, the known effects on ERK/p90RSK and NF-κB suggest broader impacts on cellular signaling networks.
Thiadiazolidinones can influence cellular functions by modulating gene expression and protein synthesis.
Gene Expression: The compound TDZD-8 has been shown to increase the expression of early growth response-1 (EGR-1) and p21 genes in glioma cells, alongside its effects on signal transduction pathways plos.org. Gene expression is a fundamental process where genetic information from DNA is used to synthesize functional products, often proteins wikipedia.orgmedlineplus.govyoutube.com. This process is tightly regulated at multiple levels, including transcription, RNA processing, translation, and post-translational modification wikipedia.orgyoutube.comozbiosciences.com.
Protein Synthesis: Protein synthesis is a major metabolic activity of cells, and its regulation is critical for cellular function nih.gov. While direct evidence of thiadiazolidinones specifically targeting protein synthesis machinery is not detailed in the provided snippets, their impact on gene expression indirectly affects protein synthesis. For example, modulation of transcription factors by pathways like MAPK can alter the production of proteins anygenes.com. Age-related studies have noted down-regulation of 5'-terminal oligopyrimidine (5'-TOP) transcripts involved in protein synthesis machinery, highlighting the importance of this process and its potential for age-related decline nih.gov.
Computational and Theoretical Investigations on Thiadiazolidinone Systems
Quantum Chemical Calculations of Thiadiazolidinone Electronic Structures
Quantum chemical calculations provide fundamental insights into the electronic distribution, bonding, and reactivity of this compound molecules. These methods, often employing Density Functional Theory (DFT) or Hartree-Fock (HF) approximations, allow for the detailed characterization of molecular electronic properties. nih.govresearchgate.netrsc.orgaspbs.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, is instrumental in predicting the reactivity and electronic behavior of this compound systems. The HOMO-LUMO energy gap serves as an indicator of molecular stability and electron transfer propensity. researchgate.netimperial.ac.uksapub.orgrsc.orgwikipedia.org Studies have shown that modifications to the this compound scaffold can significantly alter these frontier orbital energies, influencing their interactions with other molecules or biological targets. For instance, substituent effects can lead to changes in the HOMO-LUMO gap, affecting properties such as non-linear optical activity or chemical reactivity. researchgate.netrsc.org The concept of Frontier Effective-for-Reaction Molecular Orbital (FERMO) has also been proposed to offer a more nuanced understanding of chemical reactivity, complementing the traditional HOMO-LUMO analysis by considering MO composition and shape. sapub.org
Electrostatic Potential Surface Analysis
Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. These maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic complementarity, which are vital for molecular recognition and binding. mdpi.commdpi.comcrystalexplorer.netresearchgate.net For thiadiazolidinones, ESP analysis can identify nucleophilic and electrophilic sites, predict potential sites of interaction with biological macromolecules, and guide the design of molecules with specific binding properties. mdpi.comresearchgate.net Research has demonstrated that substituents can tune the electrostatic potentials on specific atoms, such as sulfur, altering the molecule's interaction profile. mdpi.com
Molecular Docking and Dynamics Simulations of this compound-Target Interactions
Molecular docking and dynamics simulations are powerful tools for investigating the binding modes and dynamic behavior of thiadiazolidinones when interacting with biological targets, such as enzymes or receptors. These methods provide atomic-level detail on how these molecules fit into binding pockets and how their interactions evolve over time. nih.govnih.govresearchgate.netnih.govmdpi.comnih.gov
Binding Mode Prediction and Affinity Estimation
Molecular docking algorithms predict the preferred orientation of a ligand within a receptor's binding site and estimate the strength of this interaction, often quantified as binding affinity or binding energy. For thiadiazolidinones, docking studies have been employed to identify potential interactions with various targets, including the SARS-CoV-2 main protease (MPro) and Glycogen (B147801) Synthase Kinase 3 (GSK-3). nih.govnih.govresearchgate.net These studies often reveal specific interactions, such as hydrogen bonds, π–π stacking, and importantly, covalent interactions with cysteine residues, which are characteristic of some this compound inhibitors. nih.govnih.govresearchgate.netnih.gov For example, a this compound derivative (CCG-50014) was shown to covalently bind to the catalytic cysteine (C145) of SARS-CoV-2 MPro, stabilizing key active site residues. nih.govresearchgate.net Similarly, Tideglusib, a this compound-class GSK-3 inhibitor, forms a covalent interaction with Cys199. nih.gov The accuracy of these predictions is often enhanced by post-docking energy calculations, such as MM-GBSA, or by using advanced simulation techniques. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR modeling establish mathematical relationships between the chemical structure of molecules and their biological activities (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the activity or properties of new, unsynthesized compounds and for guiding the optimization of lead molecules. nih.govudc.esnih.govresearchgate.netresearchgate.netacs.orgnih.govwikipedia.orgunimore.itspringernature.comresearchgate.net
QSAR studies on this compound derivatives have focused on various biological targets. For example, QSAR models have been developed to predict the antitubercular activity of novel thiazolidine-4-one derivatives, identifying molecular descriptors like MLFER_S, GATSe2, Shal, and EstateVSA 6 as positively correlated with activity, while SpMAD_Dzs 6 showed a negative correlation. nih.govresearchgate.netresearchgate.net These studies often utilize large datasets of compounds and employ statistical methods like Multiple Linear Regression (MLR) to build predictive models, achieving high predictive accuracy (e.g., R² values around 0.90). nih.govnih.govresearchgate.netresearchgate.net
QSPR models have been applied to predict physicochemical properties such as lipophilicity (logP) for thiazolidin-4-one derivatives, with DFT-optimized structures yielding better correlations than HF-optimized ones. nih.gov Such models are crucial for understanding how structural modifications impact properties relevant to drug formulation and pharmacokinetics. researchgate.net
Table 1: Key Molecular Descriptors and Their Correlation with Antitubercular Activity in Thiazolidine-4-one Derivatives
| Molecular Descriptor | Correlation with Antitubercular Activity | Reference(s) |
| MLFER_S | Positive | nih.govresearchgate.netresearchgate.net |
| GATSe2 | Positive | nih.govresearchgate.netresearchgate.net |
| Shal | Positive | nih.govresearchgate.netresearchgate.net |
| EstateVSA 6 | Positive | nih.govresearchgate.netresearchgate.net |
| SpMAD_Dzs 6 | Negative | nih.govresearchgate.netresearchgate.net |
Table 2: Statistical Performance of QSAR Model for Antitubercular Activity
| Metric | Value | Reference(s) |
| R² (cal) | 0.9092 | nih.govresearchgate.netresearchgate.net |
| R² (adj) | 0.8950 | nih.govresearchgate.netresearchgate.net |
| LOF | 0.0289 | nih.govresearchgate.netresearchgate.net |
Compound List
this compound (TDZD)
CCG-50014
Tideglusib
Thiazolidin-4-one derivatives
Hydantoins
Dithiazolidindiones
Rhodanines
Maleimides
Triazoles
1,4-DITFB
1,3,5-TFTIB
2-BPTD
3-BPTD
RMH148
Thionine
Prodan
Aspirin
Paracetamol
Tacrine
1,2,4-thiadiazole (B1232254) derivatives
Thiazolidine 4-one derivatives (for QSAR)
Development and Validation of QSAR/QSPR Models for Thiadiazolidinones
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are indispensable computational tools that establish mathematical correlations between the chemical structure of molecules and their biological activities or physicochemical properties, respectively. For thiadiazolidinones, these models are crucial for predicting the efficacy, potency, and potential properties of novel derivatives before synthesis, thereby guiding medicinal chemistry efforts.
Research has focused on developing QSAR models for various biological targets. For instance, studies investigating this compound derivatives as inhibitors of Glycogen Synthase Kinase 3 (GSK-3) have employed 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), to elucidate the structural requirements for potent inhibition nih.govacs.org. These analyses typically involve generating molecular descriptors that represent steric, electrostatic, and hydrophobic fields around the molecules and correlating them with observed biological activity. Validation of these models is paramount, typically assessed through parameters like the squared correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation metrics (e.g., R²_test, R²_pred) nih.govnih.gov. For example, QSAR models for 4-thiazolidinones exhibiting antitrypanosomal activity have reported external validation values such as Q²_ext = 0.812 and Q²_ext = 0.830 nih.gov. Receptor-based QSAR approaches, incorporating docking data, have also been utilized to understand interactions with specific protein targets, such as human leukocyte elastase (HLE) cam.ac.uk. Topological indices, which encode structural information in a numerical format, are frequently used as descriptors in QSAR/QSPR studies nih.gov.
Table 5.3.1: Examples of QSAR/QSPR Studies on this compound Derivatives
| Compound Class/Scaffold | Target/Property | QSAR/QSPR Method | Key Descriptors/Features | Validation Metrics (Example) | Citation(s) |
| 4-Thiazolidinones | Antitrypanosomal Activity | Random Forest, Gaussian Processes | Molecular descriptors (e.g., Boruta selected) | Q²_ext = 0.812-0.830 | nih.gov |
| 2,4-Disubstituted Thiadiazolidinones (TDZD) | GSK-3β Inhibition | CoMFA, SAR studies | Electrostatic field, steric interactions | Not explicitly stated for QSAR metrics | nih.govacs.org |
| 1,2,5-Thiadiazolidin-3-one dioxides | HLE Inhibition | Receptor-based QSAR, Docking | GoldScore, pKa, S1/S2/S'2 substitutions | Not explicitly stated for QSAR metrics | cam.ac.uk |
| Various Thiadiazole derivatives | Nematicidal Activity | CoMFA, CoMSIA | Molecular descriptors | Not explicitly stated for QSAR metrics | researchgate.net |
| 1,3-Thiazine derivatives | H1N1 Neuraminidase Inhibition | GFA-MLR, GFA-ANN, CoMFA, CoMSIA | ATS7s, SpMax5_Bhv, nHBint6, TDB9m | R²_train=0.9192, Q²=0.8767 (GFA-MLR); Q²=0.9212 (GFA-ANN); Q²=0.643 (CoMFA) | nih.gov |
Application of Machine Learning in this compound QSAR Studies
Machine Learning (ML) has revolutionized QSAR by enabling the development of more sophisticated and predictive models, particularly when dealing with complex datasets and non-linear relationships. Algorithms such as Random Forest, Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Gradient Boosting are increasingly employed in the QSAR analysis of this compound derivatives nih.govblogspot.commdpi.com.
ML-based QSAR studies for thiadiazolidinones leverage these algorithms to identify intricate patterns between molecular structures and biological activities. For instance, in the study of antitrypanosomal activity, Random Forest and Gaussian processes regression demonstrated comparable and superior predictive capabilities compared to other methods nih.gov. These algorithms can handle a large number of molecular descriptors, often selecting the most relevant ones through internal feature selection mechanisms or external methods like Boruta nih.govnih.gov. The integration of ML into QSAR allows for the creation of models that can generalize well to new, unseen compounds, a critical aspect for virtual screening and lead optimization in this compound research blogspot.commdpi.com. Furthermore, ML is being explored for QSAR prediction even with limited or poor-quality data, with research investigating quantum machine learning approaches for enhanced generalization power arxiv.org.
Table 5.3.2: Machine Learning Algorithms in this compound QSAR Studies
| ML Algorithm | Application Area (Thiadiazolidinones) | Reported Performance (Example) | Key Features/Benefits | Citation(s) |
| Random Forest | Antitrypanosomal Activity Prediction | Q²_ext = 0.812 | Robust to overfitting, handles non-linearities | nih.gov |
| Gaussian Processes | Antitrypanosomal Activity Prediction | Q²_ext = 0.830 | Probabilistic predictions, handles complex relationships | nih.gov |
| GFA-MLR (Genetic Function Approximation - MLR) | H1N1 Neuraminidase Inhibition | R²_train=0.9192, Q²=0.8767, R²_test=0.8943 | Feature selection, robust statistical models | nih.gov |
| GFA-ANN (Genetic Function Approximation - ANN) | H1N1 Neuraminidase Inhibition | Q²=0.9212 | Captures complex non-linear patterns | nih.gov |
| CoMFA (Comparative Molecular Field Analysis) | GSK-3β Inhibition | Not specified | 3D descriptor-based field analysis | nih.govnih.gov |
De Novo Design and Virtual Screening Approaches for Novel this compound Analogs
De novo design and virtual screening (VS) are powerful computational strategies for the discovery of novel chemical entities with desired properties, including new this compound analogs. Virtual screening involves the computational evaluation of large libraries of existing compounds against a specific biological target, typically using molecular docking or pharmacophore modeling, to identify potential hits chapman.edunih.govmewburn.com. This process significantly narrows down the search space for experimental testing.
Table 5.4: Virtual Screening and De Novo Design Applications for Thiadiazolidinones
| Target/Area | Computational Approach | Methodology Details | Identified Compounds/Insights | Citation(s) |
| GSK-3β | Virtual Screening, SAR | Docking, Pharmacophore Modeling | Identification of potent TDZD inhibitors | nih.govacs.orgresearchgate.netnih.gov |
| Cancer Treatment | Virtual Screening | Not specified (mentions TDZD-8) | Not specified | google.com |
| Protein Targets (general) | Virtual Screening, De Novo Design | Scorpion, Pocket Picker, LIQUID, CATS, DOGS, Docking | Generation of novel ligands, identification of promising hits | europa.eu |
| SARS-CoV-2 Mpro | Virtual Screening | Molecular Docking | Identification of candidates with high binding affinities | chapman.edu |
Cheminformatics and Big Data Analysis in this compound Research
Cheminformatics is a multidisciplinary field that integrates chemistry, computer science, and information technology to manage, analyze, and interpret chemical data. Its applications in this compound research are broad, encompassing the generation and analysis of molecular descriptors, the construction of chemical databases, virtual library generation, similarity searching, and data mining nih.govmewburn.comncsu.eduneovarsity.orgresearchgate.netnih.gov. These tools are instrumental in organizing vast amounts of experimental and computational data related to thiadiazolidinones, enabling the identification of structure-property relationships and the discovery of new lead compounds.
Table 5.5: Cheminformatics and Big Data Applications in this compound Research
| Cheminformatics/Big Data Application | Purpose in this compound Research | Key Techniques/Tools | Outcome/Benefit | Citation(s) |
| Descriptor Computation | Quantifying molecular structure for QSAR/QSPR | Topological indices, 3D descriptors | Enables predictive modeling | nih.govcam.ac.uknih.govblogspot.com |
| Virtual Library Generation | Creating focused compound sets for screening | Database filtering, combinatorial chemistry | Efficient exploration of chemical space | nih.govmewburn.comeuropa.eu |
| Virtual Screening (VS) | Identifying potential lead compounds | Docking, pharmacophore models | Prioritizes experimental testing | nih.govacs.orgchapman.eduresearchgate.netnih.gov |
| Data Mining / Big Data Analytics | Analyzing large datasets, identifying trends | ML algorithms, statistical analysis | Accelerates discovery, reveals insights | nih.govblogspot.commdpi.comnih.govresearchgate.netwhiterose.ac.uk |
| Structure-Activity Relationship (SAR) Analysis | Understanding molecular basis of activity | QSAR, CoMFA, docking | Guides lead optimization | nih.govacs.orgnih.govcam.ac.uk |
Advanced Analytical and Spectroscopic Characterization Techniques in Thiadiazolidinone Research
Chromatographic Separations for Thiadiazolidinone Purity and Isolation
Chromatographic techniques are indispensable for separating, identifying, and quantifying this compound derivatives, thereby assessing their purity and enabling isolation for further study.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely employed technique for the analysis of thiadiazolidinones due to its high resolution and sensitivity. Method development involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation of target compounds from impurities or byproducts.
For instance, a study detailing the determination of a thiazolidinone derivative (PG15) in rat plasma utilized a C18 column with an isocratic elution of acetonitrile-water (90:10, v/v) containing 10 mM ammonium (B1175870) hydroxide (B78521) at pH 8.0, pumped at a flow rate of 0.3 mL/min. Detection was performed using tandem mass spectrometry (MS/MS) in negative ion mode electrospray ionization nih.gov. Another study reported an RP-HPLC method for a 2,4-thiazolidinedione (B21345) derivative with a retention time (tR) of 21.5 minutes using a gradient elution from 5% to 100% B over 50 minutes at a flow rate of 4 mL/min, with UV detection at 240 nm nih.gov. Method validation for HPLC typically includes assessing specificity, precision, linearity, accuracy, and robustness to ensure reliable results thermofisher.comresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is particularly useful for the analysis of volatile this compound derivatives or their volatile derivatives. This technique couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS can identify and quantify compounds based on their retention times and mass fragmentation patterns filab.fr. While direct GC-MS analysis of many thiadiazolidinones might require derivatization to enhance volatility and thermal stability, it remains a powerful tool for specific applications, such as analyzing volatile metabolites in biological samples or identifying residual solvents dntb.gov.uanih.govrsc.orgplos.org. For example, derivatization of thiazolidine-4-carboxylic acids with chloroformate followed by GC-EI-MS provided sensitive detection limits for these compounds in urine samples nih.gov.
Spectroscopic Methods for Structural Elucidation of this compound Compounds
Spectroscopic techniques are fundamental for determining the precise molecular structure of thiadiazolidinones, confirming their identity, and characterizing their functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the arrangement of atoms within a molecule.
¹H NMR Spectroscopy: This technique reveals the different types of protons present in a this compound molecule and their electronic environments through their chemical shifts (δ) and splitting patterns (multiplicity). For example, a study on this compound derivatives reported ¹H NMR data where specific proton signals were assigned based on their chemical shifts and coupling constants, aiding in the confirmation of the synthesized structures nih.govresearchgate.netmdpi.com. The presence of specific functional groups, such as CH₃, CH₂, aromatic protons, or N-H protons, can be readily identified mdpi.comjchps.com.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule, identifying different carbon environments, including carbonyl carbons, aliphatic carbons, and aromatic carbons. This complements ¹H NMR data for complete structural assignment mdpi.comjchps.comosf.io.
2D NMR Techniques (e.g., COSY, HSQC, HMBC): For more complex this compound structures, 2D NMR experiments are crucial. COSY (Correlation Spectroscopy) helps identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and carbons, enabling the precise mapping of atomic connectivity and confirming complex structural features mdpi.comweebly.com.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is vital for determining the molecular weight of thiadiazolidinones and providing structural information through fragmentation patterns.
Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) ionization generate ions from the this compound molecule. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M]⁺, etc.) directly indicates the molecule's molecular weight nih.govup.ac.zanih.gov. For example, ESI-MS data for a thiazolidine-2,4-dione derivative showed a calculated molecular ion of 237.01 and a found m/z of 238.00 [M+H]⁺ nih.gov.
Fragmentation Pattern Analysis: Upon ionization, molecules fragment in characteristic ways. Analyzing these fragment ions provides clues about the molecule's structure, including the presence of specific substructures or functional groups nih.govraco.catlibretexts.orgwikipedia.orgyoutube.com. For instance, specific fragment ions can arise from the cleavage of bonds adjacent to heteroatoms or carbonyl groups within the this compound ring system raco.catyoutube.com. Understanding these patterns is essential for confirming the proposed structure and identifying unknown derivatives.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These spectroscopic methods offer complementary information about the functional groups and electronic transitions within this compound molecules.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups based on their characteristic vibrational frequencies. For thiadiazolidinones, key absorptions would typically include those for C=O (carbonyl) groups, N-H or C-H stretching and bending vibrations, and potentially C-S or C=N bonds depending on the specific derivative core.ac.ukvscht.czbu.edu.eglibretexts.org. For example, carbonyl groups (C=O) in thiadiazolidinones are expected to show strong absorption bands in the 1650-1800 cm⁻¹ region core.ac.uk. The disappearance of a carboxylic acid peak and the appearance of new bands can indicate successful formation of the this compound ring during synthesis up.ac.za.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is related to electronic transitions within the molecule, particularly those involving π-electrons and heteroatoms. Thiadiazolidinones with conjugated systems or specific chromophores will exhibit characteristic absorption maxima (λmax) in the UV-Vis spectrum technologynetworks.comsciety.orgavantes.comresearchgate.net. This technique is valuable for quantitative analysis, purity assessment, and monitoring reactions involving these compounds technologynetworks.comavantes.comresearchgate.netthermofisher.com. For example, a study on thiazolidine-2,4-dione derivatives detected absorption bands at 240 nm, indicative of the conjugated system within the molecule nih.gov.
Emerging Research Directions and Future Perspectives for Thiadiazolidinone Scaffolds
Development of Novel Thiadiazolidinone-Based Chemical Probes
Chemical probes are indispensable tools for dissecting biological pathways, validating drug targets, and understanding molecular mechanisms. This compound scaffolds are being explored for their potential in developing novel chemical probes, particularly in areas such as antimicrobial research. While early investigations into thiazolidinone-based probes for antibacterial activity showed promise, limitations in bioactivity for labeling studies have underscored the need for further development of more potent and specific probes whiterose.ac.uk. Future research aims to design and synthesize new this compound-based probes that offer enhanced selectivity and efficacy, enabling deeper insights into biological processes. The development of fluorescent probes, for instance, is a key area, providing visual tracking of molecular interactions at the cellular level mdpi.com.
| Scaffold Type | Target Organism | Activity | MIC Value | Notes |
| Thiazolidinone | Staphylococcus aureus | Transglycosylase inhibitor | 16 µg/mL | Bioactivity was limited for labeling studies, indicating a need for new probe development whiterose.ac.uk. |
Integration of this compound Scaffolds into Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy that utilizes small molecular fragments as starting points for drug design. This compound scaffolds are well-suited for integration into FBDD programs due to their relatively small size and diverse chemical space, allowing for systematic exploration and optimization researchgate.netx-mol.net. The principles of FBDD, such as adhering to the "rule-of-three," guide the selection and modification of fragments to build potent drug candidates. Achieving shape diversity, particularly through 3D fragments, is also crucial for effective molecular recognition by biological targets rsc.orgfrontiersin.org. Future efforts will likely focus on generating diverse this compound fragment libraries and employing sensitive biophysical techniques to identify low-affinity binders that can be elaborated into high-affinity ligands.
| Parameter | Threshold | Relevance to FBDD |
| Molecular Weight (MW) | ≤ 300 Da | Ensures small size, facilitating binding to protein pockets and adherence to FBDD principles frontiersin.org. |
| Hydrogen Bond Donors | ≤ 3 | Limits potential for strong, specific interactions that might be hard to optimize during fragment elaboration frontiersin.org. |
| Hydrogen Bond Acceptors | ≤ 3 | Similar to donors, controls interaction potential and guides fragment design frontiersin.org. |
| Rotatable Bonds | ≤ 3 | Reduces conformational flexibility, aiding predictable binding and easier optimization frontiersin.org. |
| LogP | ≤ 3 | Indicates good aqueous solubility and membrane permeability, crucial for drug-like properties frontiersin.org. |
Exploration of Multi-Targeting this compound Ligands
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways and targets. Multi-Target-Directed Ligands (MTDLs) offer a promising strategy to address this complexity by simultaneously modulating several targets with a single molecule mdpi.comnih.govnih.gov. This compound derivatives are being investigated for their potential as multi-targeting agents, for example, as inhibitors of Glycogen (B147801) Synthase Kinase 3β (GSK-3β) with potential for broader applications researchgate.net. The design of this compound-based MTDLs involves identifying scaffolds that can interact with multiple protein targets, potentially leading to synergistic therapeutic effects, improved pharmacokinetic profiles, and reduced risk of drug interactions compared to combination therapies frontiersin.org.
| Target Class | Example Targets | Target Affinity Threshold (Typical) | Rationale for Multi-Targeting |
| Kinases | GSK-3β | Varies (e.g., low nM to µM) | Modulating multiple pathways involved in disease progression researchgate.net. |
| Enzymes | AChE, HDAC2, MAO-B | < 5.0 µM | Addressing multifactorial diseases with complex pathologies by hitting several key targets mdpi.com. |
Advanced Delivery Systems for Research Applications
The efficacy of chemical probes and other research tools often depends on their ability to reach intracellular targets. Advanced delivery systems, including those utilizing cell-penetrating peptides (CPPs), are crucial for enhancing the cell permeability and intracellular activity of this compound-based molecules. Conjugating this compound scaffolds to CPPs can render them cell-permeable, facilitating their use in in vitro and potentially in vivo studies for target engagement and pathway analysis osu.edu. Beyond CPPs, nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, are also being developed to improve the targeted delivery, bioavailability, and controlled release of this compound compounds, thereby minimizing off-target effects and maximizing their utility in research applications jneonatalsurg.comresearchgate.netpreprints.org.
| Delivery Strategy | Key Components/Methods | Application Area/Target Type | Benefit |
| CPP Conjugation | Cyclic CPPs + Peptides/Proteins/Nucleic Acids | Intracellular targets (e.g., enzymes, protein-protein interaction targets) | Enhances cell permeability for intracellular biologics and probes osu.edu. |
| Nanoparticle Systems | Liposomes, Polymeric Nanoparticles, Dendrimers, Metallic Nanoparticles | Targeted delivery to specific tissues/cells | Improves drug bioavailability, controlled release, and minimizes off-target effects jneonatalsurg.comresearchgate.netpreprints.org. |
Artificial Intelligence and Machine Learning in Accelerating this compound Research
| AI/ML Technique | Application in Drug Discovery | Potential Impact on this compound Research |
| Machine Learning (ML) | Target identification, lead optimization, virtual screening, property prediction | Accelerating the identification of promising this compound analogs and predicting their ADMET properties sanofi.comroche.comspringermedizin.de. |
| Artificial Intelligence (AI) | De novo drug design, complex data analysis, pathway analysis | Designing novel this compound structures and understanding their biological mechanisms sanofi.comdndi.org. |
| Generative AI (GenAI) | De novo molecular design, data augmentation | Rapid generation of diverse this compound libraries and exploration of novel chemical space sanofi.commckinsey.com. |
| "Lab-in-the-loop" | Iterative model training with experimental data | Refining predictive models for this compound synthesis, activity, and delivery roche.com. |
Compound Names Mentioned
this compound scaffold
Thiazolidinone scaffold (related structure discussed in context of chemical probes)
Q & A
Advanced Research Question
- Glioblastoma Models : C57BL/6 mice implanted with GL261 cells intracranially. TDZD-8 is administered intraperitoneally (5 mg/kg daily) starting 1–6 days post-implantation .
- Endpoint Metrics : Tumor volume via T1-weighted MRI with gadolinium contrast , survival analysis, and histopathology (e.g., H&E staining for necrosis, PCNA for proliferation) .
- Pharmacokinetics : Solubility in DMSO/ethanol (100 mM stock) and stability at -20°C ensure consistent dosing . Dose-response studies (1–10 mg/kg) identify optimal efficacy-toxicity balance .
How do researchers resolve contradictions in reported mechanisms of thiadiazolidinones (e.g., GSK-3β-dependent vs. independent pathways)?
Advanced Research Question
Contradictions arise from pleiotropic effects. For example:
- GSK-3β-Dependent : TDZD-8 directly inhibits GSK-3β, reducing NF-κB activity in glioblastoma .
- GSK-3β-Independent : ERK pathway activation (phospho-p90RSK) and PPARγ-mediated neuroprotection occur independently of GSK-3β .
Methodology :
How are thiadiazolidinones evaluated for targeting cancer stem cells (CSCs) in glioblastoma?
Advanced Research Question
- Neurosphere Assays : Primary and secondary neurosphere formation in serum-free media evaluates self-renewal. TDZD-8 (10 μM) reduces neurosphere size and number .
- Stem Cell Markers : Immunoblotting for Oct-4 and Musashi-1 quantifies CSC depletion .
- In Vivo CSC Targeting : Delayed tumor recurrence post-treatment in xenografts indicates CSC inhibition .
What strategies are employed to address the nonlinear dose-response and toxicity challenges observed in clinical trials (e.g., tideglusib)?
Advanced Research Question
- Dose Optimization : Phase II trials for tideglusib in Alzheimer’s failed due to nonlinear responses. Preclinical models use transcriptomic dose-ranging (e.g., 0.1–50 μM) to identify therapeutic windows .
- Toxicity Mitigation : Co-treatment with PPARγ antagonists (e.g., GW9662) dissociates neuroprotection from adverse effects .
- Biomarker-Driven Trials : Monitor phospho-GSK-3β (Ser9) in patient CSF to correlate target engagement .
How do researchers assess the impact of thiadiazolidinones on inflammatory pathways in neurodegenerative models?
Advanced Research Question
- Kainic Acid Model : NP031112 (5 mg/kg) reduces hippocampal edema (T2-weighted MRI) and glial activation (Iba-1/GFAP staining) in rats .
- NF-κB Reporter Assays : TDZD-8 inhibits 3xKBtk-luc activity in GL261 cells, quantified via luciferase assays .
- Cytokine Profiling : ELISA for TNF-α/IL-6 in microglial cultures treated with TDZD-8 (1–20 μM) .
What analytical methods ensure reproducibility in this compound studies?
Basic Research Question
- Chemical Characterization : HPLC purity (>99%) and mass spectrometry (MW: 222.26 g/mol) validate compound integrity .
- Data Transparency : Full disclosure of solvent (DMSO/ethanol concentrations), storage (-20°C), and batch-to-batch variability in supplements .
- Independent Replication : Cross-lab validation using standardized protocols (e.g., ERK phosphorylation at 15/30/60 minutes post-treatment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
